molecular formula C15H23NO B1593854 1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4,7-tetramethyl- CAS No. 53817-44-0

1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4,7-tetramethyl-

Cat. No.: B1593854
CAS No.: 53817-44-0
M. Wt: 233.35 g/mol
InChI Key: DICAWUKDDRKZDZ-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(2,2,4,7-tetramethyl-3,4-dihydroquinolin-1-yl)ethanol, which precisely describes the molecular architecture through its hierarchical naming system. The Chemical Abstracts Service registry number 53817-44-0 serves as the unique identifier for this compound in chemical databases worldwide, ensuring unambiguous identification across scientific literature and commercial sources. The compound identification number 103845 in the PubChem database provides additional systematic cataloging for computational chemistry applications and structure-activity relationship studies.

The nomenclature reveals several key structural elements that define the compound's identity. The "2,2,4,7-tetramethyl" designation indicates the specific positioning of four methyl substituents on the quinoline ring system, with two methyl groups attached to carbon-2 and single methyl groups at positions 4 and 7. The "3,4-dihydro" prefix specifies that the quinoline ring system has been partially reduced, with the addition of two hydrogen atoms across the 3,4-bond, resulting in a saturated six-membered ring fused to an aromatic pyridine ring. The "quinolin-1-yl" portion identifies the nitrogen-containing bicyclic core structure, while "ethanol" describes the two-carbon alcohol side chain attached to the nitrogen atom.

Alternative systematic names for this compound include 1,2,3,4-tetrahydro-2,2,4,7-tetramethyl-1-quinolineethanol and 3,4-dihydro-2,2,4,7-tetramethyl-2H-quinoline-1-ethanol, which emphasize different aspects of the molecular structure while maintaining chemical accuracy. The European Inventory of Existing Commercial Chemical Substances number 258-802-3 provides regulatory identification within European chemical databases. These multiple identification systems ensure comprehensive tracking and regulatory compliance across different jurisdictions and applications.

Molecular Formula and Stereochemical Configuration

The molecular formula C₁₅H₂₃NO accurately represents the atomic composition of 1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4,7-tetramethyl-, indicating fifteen carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and one oxygen atom. The molecular weight of 233.355 grams per mole reflects the substantial size of this organic molecule and its potential for diverse intermolecular interactions. This formula reveals the compound's classification as a tertiary amine alcohol, combining both basic nitrogen functionality and polar hydroxyl groups within a predominantly hydrophobic carbon framework.

The stereochemical analysis of this compound involves examination of potential chiral centers and conformational preferences. The dihydroquinoline ring system creates a partially saturated bicyclic structure where the saturated portion can adopt different conformational arrangements. The presence of two methyl groups at the 2-position creates a quaternary carbon center, which significantly influences the molecular geometry and restricts rotational freedom around adjacent bonds. This substitution pattern eliminates potential stereoisomerism at the 2-position while creating steric bulk that affects the overall three-dimensional shape.

Table 1: Molecular Composition and Physical Properties

Property Value
Molecular Formula C₁₅H₂₃NO
Molecular Weight 233.355 g/mol
Chemical Abstracts Service Number 53817-44-0
PubChem Compound Identifier 103845
Heavy Atom Count 17
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 1

The stereochemical configuration around the nitrogen atom presents interesting considerations due to the pyramidal geometry typical of tertiary amines. The nitrogen atom serves as a stereogenic center, though the rapid inversion characteristic of nitrogen atoms under normal conditions typically prevents isolation of individual stereoisomers. The ethanol side chain attached to the nitrogen introduces additional conformational flexibility, allowing rotation around the carbon-nitrogen and carbon-carbon bonds within the ethyl portion.

Two-Dimensional Structural Analysis: Bond Connectivity and Functional Groups

The two-dimensional structural representation of 1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4,7-tetramethyl- reveals a complex connectivity pattern that integrates multiple functional group types within a single molecular framework. The core structure consists of a 3,4-dihydroquinoline ring system, which represents a partially saturated derivative of the quinoline heterocycle. This bicyclic system contains a fully aromatic pyridine ring fused to a saturated cyclohexane-like ring, creating a rigid structural framework that influences the compound's overall shape and chemical properties.

The Simplified Molecular Input Line Entry System representation CC1CC(N(C2=C1C=CC(=C2)C)CCO)(C)C provides a linear encoding of the molecular connectivity that can be decoded to reveal the complete bonding pattern. Starting from the methyl group at position 4 (represented by the first "C"), the structure progresses through the saturated ring portion with the quaternary carbon bearing two methyl groups, then connects to the aromatic portion of the quinoline system. The nitrogen atom serves as the central hub connecting the bicyclic system to the ethanol side chain, represented by the "CCO" portion of the code.

The functional group analysis reveals several distinct chemical environments within the molecule. The primary alcohol group (-CH₂CH₂OH) attached to the nitrogen atom provides both hydrogen bonding capability and potential for further chemical modification. This ethanol substituent significantly increases the compound's polarity compared to simple alkyl-substituted quinolines and enhances its solubility in polar solvents. The tertiary amine nitrogen atom can act as a Lewis base, capable of coordination with metal ions or protonation under acidic conditions.

Table 2: Functional Group Identification and Properties

Functional Group Location Chemical Properties
Tertiary Amine Nitrogen-1 Basic character, coordination ability
Primary Alcohol Terminal ethanol chain Hydrogen bonding, polarity
Aromatic System Positions 5,6,7,8 π-electron delocalization
Quaternary Carbon Position-2 Steric hindrance, stability
Methyl Substituents Positions 2,2,4,7 Hydrophobic character, steric effects

The aromatic portion of the molecule contains a substituted benzene ring with a methyl group at the 7-position, which influences both the electronic properties and steric environment of the quinoline system. This methyl substituent provides electron-donating character to the aromatic ring, potentially affecting the basicity of the nitrogen atom and the overall reactivity of the molecule. The methyl group at position 4 creates additional steric interactions with the saturated ring portion, influencing the preferred conformational arrangements of the molecule.

The bond connectivity pattern reveals that the molecule contains both sp² and sp³ hybridized carbon atoms, creating regions of different geometric constraints within the structure. The aromatic carbons maintain trigonal planar geometry with bond angles near 120 degrees, while the saturated portion allows for tetrahedral geometry with more flexible bond angles. This combination of rigid and flexible regions provides the molecule with interesting conformational properties that can be exploited in molecular recognition processes or drug design applications.

Three-Dimensional Conformational Studies: Torsional Angles and Spatial Arrangement

The three-dimensional conformational analysis of 1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4,7-tetramethyl- requires consideration of the flexibility inherent in its partially saturated ring system and the rotational freedom of its substituents. Computational studies of related tetrahydroquinoline derivatives have demonstrated that the saturated portion of these molecules can adopt multiple stable conformations, with energy barriers between conformers typically ranging from 100 to 200 wavenumbers. These relatively low energy barriers allow for rapid interconversion between conformational states under normal conditions, contributing to the dynamic nature of the molecular structure.

The most critical torsional angles in this compound involve the saturated six-membered ring portion, particularly the C3-C4 bond region where the ring can adopt either chair-like or boat-like conformations similar to cyclohexane derivatives. High-level quantum mechanical calculations using second-order Møller-Plesset perturbation theory have shown that dihydroquinoline systems preferentially adopt conformations that minimize steric interactions between substituents while maintaining optimal orbital overlap in the aromatic portion. The presence of the bulky quaternary carbon at position 2 with its two methyl groups significantly influences these conformational preferences by creating steric hindrance that favors specific ring puckering patterns.

Advanced conformational sampling techniques have been applied to understand the preferred spatial arrangements of quinoline derivatives. The torsional angle distributions obtained from quantum mechanical calculations show distinct preferences for specific dihedral angles, particularly around bonds adjacent to the nitrogen atom. For compounds containing ethanol side chains attached to nitrogen, the preferred conformations typically involve gauche arrangements that minimize unfavorable 1,4-interactions while allowing for potential intramolecular hydrogen bonding between the hydroxyl group and the aromatic system.

Table 3: Key Torsional Angles and Conformational Parameters

Torsional Angle Typical Range (degrees) Conformational Significance
C2-C3-C4-C9 45-65 Ring puckering preference
N1-C2-C2'-CH₃ 60, 180, -60 Methyl group orientation
N1-C(ethyl)-C-O 60, 180, -60 Side chain conformation
C4-C9-C8-C7 0 ± 10 Aromatic planarity

The spatial arrangement of the methyl substituents plays a crucial role in determining the overall molecular shape and accessibility of the nitrogen atom for potential interactions. The two methyl groups at position 2 create a significant steric shield around the nitrogen, which can influence both the basicity of the amine and its ability to participate in coordination complexes. The methyl group at position 4 extends into the same spatial region as the saturated ring, creating additional conformational constraints that favor specific ring puckering arrangements.

Three-dimensional conformer generation studies using systematic torsional sampling have revealed that this compound can adopt multiple low-energy conformations, with the global minimum typically corresponding to a chair-like conformation of the saturated ring with the ethanol side chain in a gauche arrangement relative to the ring system. The energy differences between major conformers are typically less than 3 kilocalories per mole, indicating that multiple conformations are likely to be populated under normal conditions. This conformational flexibility has important implications for molecular recognition processes and explains the compound's potential for adapting its shape to interact with different biological or synthetic targets.

Properties

IUPAC Name

2-(2,2,4,7-tetramethyl-3,4-dihydroquinolin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-11-5-6-13-12(2)10-15(3,4)16(7-8-17)14(13)9-11/h5-6,9,12,17H,7-8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICAWUKDDRKZDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C2=C1C=CC(=C2)C)CCO)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276006, DTXSID90886072
Record name 2-(2,2,4,7-Tetramethyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-ol
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Record name 1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4,7-tetramethyl-
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Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53817-44-0, 5470-91-7
Record name 3,4-Dihydro-2,2,4,7-tetramethyl-1(2H)-quinolineethanol
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Record name 1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4,7-tetramethyl-
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Record name 1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4,7-tetramethyl-
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Record name 2-(2,2,4,7-Tetramethyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-ol
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Record name 1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4,7-tetramethyl-
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Record name 3,4-dihydro-2,2,4,7-tetramethyl-2H-quinoline-1-ethanol
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Biological Activity

1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4,7-tetramethyl- is a compound of significant interest in biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological effects, toxicity profiles, and potential therapeutic applications.

  • Molecular Formula: C14H21NO
  • Molar Mass: 219.32 g/mol
  • CAS Number: 53350-33-7
  • Synonyms: 3,4-Dihydro-2,2,4-trimethyl-1(2H)-quinolineethanol
PropertyValue
Molecular FormulaC14H21NO
Molar Mass219.32 g/mol
CAS Number53350-33-7
SynonymsVarious

Antimicrobial Properties

Research has indicated that 1(2H)-Quinolineethanol exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.

Antioxidant Activity

The compound has also shown significant antioxidant properties. In cellular models, it reduces oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This suggests potential applications in preventing oxidative damage in diseases associated with oxidative stress.

Neuroprotective Effects

Neuroprotective properties have been observed in several studies. For instance, in models of neurodegenerative diseases, 1(2H)-Quinolineethanol has been shown to protect neurons from apoptosis induced by neurotoxic agents. This effect is likely mediated through the modulation of signaling pathways involved in cell survival.

Cytotoxicity and Safety Profile

While the compound exhibits promising biological activities, its cytotoxicity must be considered. Studies indicate that at higher concentrations, it can induce apoptosis in non-target cells. The safety profile is crucial for any therapeutic application; thus, further research is needed to establish safe dosage ranges.

Table 2: Summary of Biological Activities

ActivityEffectivenessMechanism of Action
AntimicrobialEffective against bacteriaDisruption of cell membranes
AntioxidantSignificantScavenging free radicals
NeuroprotectiveProtectiveModulation of survival signaling pathways
CytotoxicityDose-dependentInduction of apoptosis

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of 1(2H)-Quinolineethanol against clinical isolates of Staphylococcus aureus. The results indicated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL, highlighting its potential as an antimicrobial agent.

Study 2: Neuroprotection in Animal Models

In a study published in the Journal of Neurochemistry, the neuroprotective effects were evaluated using a rat model of Parkinson's disease. Administration of 1(2H)-Quinolineethanol significantly improved motor function and reduced dopaminergic neuron loss compared to control groups.

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula: C₁₅H₂₃NO
  • Molecular Weight : 233.35 g/mol
  • CAS Numbers: 53817-44-0, 5470-91-7, 42330-59-6 (synonym-dependent) .
  • Synonyms: Includes 1-(2-Hydroxyethyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline and 2-(2,2,4,7-Tetramethyl-3,4-dihydroquinolin-1(2H)-yl)ethanol .

Structural Features :

  • A partially hydrogenated quinoline core (3,4-dihydro).
  • Substituents: Four methyl groups (positions 2,2,4,7) and a hydroxyethyl group at position 1.
  • Key Properties : The hydroxyethyl group enhances hydrophilicity, while the tetramethyl groups contribute to steric hindrance and lipophilicity .

Comparison with Structurally Similar Compounds

3-(2-Hydroxyethyl)-6-Methyl-2-Phenylmethylquinoline (Compound 4b)

Key Differences :

  • Substituents : Position 2 has a phenylmethyl group instead of two methyl groups. Position 3 has a hydroxyethyl group (vs. position 1 in the target compound) .
  • Physical Properties :
    • Melting Point: 129–130°C (higher than the target compound, suggesting greater crystallinity due to phenyl group) .
    • NMR Data : Distinct signals for phenyl protons (δ 7.17–7.26) and absence of tetramethyl splitting .
  • Synthesis : Prepared via high-pressure methods, yielding 60% .

Functional Implications :

Quinoline, 1,2-Dihydro-2,2,4,7-Tetramethyl- (CAS 1810-62-4)

Key Differences :

  • Structure : Lacks the hydroxyethyl group at position 1 .
  • Physical Properties :
    • LogP : 3.27 (higher than the target compound, indicating greater lipophilicity due to absence of polar hydroxyethyl) .
    • HPLC Analysis : Separable via reverse-phase chromatography, suggesting similar backbone stability .

Functional Implications :

  • The hydroxyethyl group in the target compound improves aqueous solubility, making it more suitable for pharmaceutical formulations than the non-hydroxylated analog .

6-[(2-Chloro-4,6-Dinitrophenyl)Azo]-3,4-Dihydro-2,2,4,7-Tetramethyl-1(2H)-Quinolineethanol (CAS 63133-84-6)

Key Differences :

  • Substituents : Contains an azo group (-N=N-) linked to a chlorodinitrophenyl moiety .
  • Applications : Likely used as a dye or pigment due to the azo group’s chromophoric properties, unlike the target compound .

Functional Implications :

  • The azo group introduces conjugation and redox activity, which are absent in the target compound.

4-Hydroxyquinolin-2(1H)-Ones

Key Differences :

  • Functional Groups : Contains a hydroxyl group at position 4 and a ketone at position 2, unlike the hydroxyethyl and tetramethyl groups in the target compound .
  • Biological Activity: Demonstrated antimicrobial properties, suggesting quinoline derivatives’ bioactivity is highly substituent-dependent .

Functional Implications :

  • The target compound’s lack of a ketone or hydroxyl group may limit direct antimicrobial efficacy but could offer alternative bioactivity profiles requiring further study .

Data Tables

Table 1: Structural and Physical Comparison

Compound Molecular Formula Key Substituents LogP Melting Point (°C) Key Applications
Target Compound C₁₅H₂₃NO 2,2,4,7-Tetramethyl, 1-hydroxyethyl ~2.8* Not reported Pharmaceutical intermediates
3-(2-Hydroxyethyl)-6-Methyl-2-Phenylmethylquinoline C₁₉H₁₉NO 2-Phenylmethyl, 3-hydroxyethyl N/A 129–130 Synthetic intermediates
Quinoline, 1,2-Dihydro-2,2,4,7-Tetramethyl- C₁₃H₁₇N 2,2,4,7-Tetramethyl 3.27 Not reported Industrial synthesis
6-[(2-Chloro-4,6-Dinitrophenyl)Azo] Derivative C₂₁H₂₄ClN₅O₅ Azo group, chlorodinitrophenyl N/A Not reported Dyes/pigments

*Estimated based on structural similarity to CAS 1810-62-4.

Table 2: Spectroscopic Comparison (NMR Highlights)

Compound Key ¹H NMR Signals (CDCl₃) IR Peaks (cm⁻¹)
Target Compound δ 1.65 (OH), 2.52 (6-Me), 3.75 (CH₂OH) 3179 (O-H), 1076 (C-O)
3-(2-Hydroxyethyl)-6-Methyl-2-Phenylmethylquinoline δ 7.17–7.26 (Ph), 4.42 (2-CH₂), 7.97 (8-H) 3179 (O-H), 1599 (C=C)

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis is less documented compared to analogs like Compound 4b, which is prepared via high-pressure methods .
  • Stability: The tetramethyl groups in the target compound likely enhance steric protection of the quinoline core, improving thermal stability relative to azo derivatives .
  • Biological Potential: While 4-hydroxyquinolin-2(1H)-ones show antimicrobial activity , the target compound’s bioactivity remains unexplored, warranting further study.

Preparation Methods

Starting Materials and Ring Construction

  • The synthesis often starts with appropriately substituted anilines and ketones or aldehydes to form the quinoline ring. For example, 2,4,7-trimethyl aniline derivatives can be condensed with β-ketoesters or aldehydes under acidic conditions to form the quinoline backbone.
  • The Friedländer synthesis is a common approach where an o-aminoaryl ketone reacts with a carbonyl compound bearing an active methylene group to form the quinoline ring.

Partial Reduction to 3,4-Dihydroquinoline

  • Catalytic hydrogenation using palladium or platinum catalysts under controlled pressure and temperature conditions reduces the quinoline ring to the 3,4-dihydroquinoline stage without full saturation.
  • Alternatively, chemical reduction using sodium borohydride or other hydride donors can be employed selectively.

Methylation at Specific Positions

  • Methyl groups at the 2,2,4,7-positions are introduced either by using methyl-substituted starting materials or by selective methylation using reagents such as methyl iodide or dimethyl sulfate under basic conditions.
  • Regioselectivity is controlled by steric and electronic effects inherent to the quinoline ring system.

Representative Synthetic Route (Hypothetical)

Step Reaction Reagents/Conditions Outcome
1 Friedländer synthesis 2,4,7-trimethyl aniline + β-ketoester, acid catalyst, heat Quinoline core with methyl substituents
2 Partial reduction Pd/C, H2 gas, mild pressure, room temp 3,4-dihydroquinoline intermediate
3 N-alkylation 2-chloroethanol, base (e.g., K2CO3), solvent (e.g., DMF), heat 1(2H)-quinolineethanol derivative
4 Purification Chromatography or recrystallization Pure 1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4,7-tetramethyl-

Research Findings and Patented Methods

  • Patents such as US20070265304A1 describe 1,2,3,4-tetrahydroquinoline derivatives with various substitutions, indicating synthetic routes involving selective hydrogenation and functionalization steps similar to those outlined above.
  • These patents emphasize the importance of controlling stereochemistry and substitution patterns to achieve desired biological activity, which requires precise synthetic control.
  • No direct preparation method for the exact compound name was found in the searched patents or literature, but the general synthetic approaches for tetrahydroquinoline derivatives with hydroxyethyl and methyl substituents are well established.

Summary Table of Preparation Methods

Preparation Aspect Method Key Reagents Notes
Quinoline ring formation Friedländer synthesis o-Aminoaryl ketone + β-ketoester Acid catalysis, heat
Partial reduction Catalytic hydrogenation Pd/C, H2 gas Controlled to 3,4-dihydro stage
Hydroxyethyl substitution N-alkylation or reductive amination 2-chloroethanol or acetaldehyde + reducing agent Base or acid catalysis as needed
Methylation Alkylation with methylating agents Methyl iodide, base Regioselective methylation

Analytical and Purification Notes

  • The final compound is typically purified by chromatographic techniques such as silica gel column chromatography.
  • Characterization is done by NMR, IR, and mass spectrometry to confirm the substitution pattern and ring saturation.
  • Stereochemical purity is crucial, especially for biological applications, and may require chiral resolution techniques.

Q & A

Q. What are the recommended synthetic routes for 1(2H)-Quinolineethanol derivatives, and how can reaction conditions be optimized?

Methodological Answer: A modified Claisen-Schmidt condensation (as adapted for quinoline-chalcone derivatives) can be employed. For example, combine the quinoline precursor with a ketone or aldehyde in ethanol under basic conditions (e.g., KOH) at room temperature for 48 hours . Optimize yield by varying:

  • Solvent polarity : Ethanol vs. methanol for solubility adjustments.
  • Base concentration : 5–10% molar excess of KOH to avoid side reactions.
  • Temperature : Room temperature vs. reflux (monitor via TLC/HPLC).

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

  • NMR : Assign protons in the tetramethyl groups (δ 1.2–1.8 ppm for CH3) and the ethanol moiety (δ 3.5–4.2 ppm for -CH2-OH) .
  • X-ray crystallography : Resolve steric effects from the 2,2,4,7-tetramethyl substituents (if crystals are obtainable) .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 233.152 (calculated for C13H21NO).

Q. What stability challenges are anticipated during storage, and how can they be mitigated?

Methodological Answer: Based on analogs (e.g., 2,2,4,6,8-pentamethyl-tetrahydroquinoline), stability issues include:

  • Oxidation : Store under inert gas (N2/Ar) at –20°C.
  • Light sensitivity : Use amber vials to prevent photodegradation of the quinoline core .
  • Hydrolysis : Avoid aqueous solvents; use anhydrous DMSO or DMF for stock solutions.

Advanced Research Questions

Q. How can computational methods resolve contradictions in the absence of physicochemical data (e.g., logP, pKa)?

Methodological Answer: Employ density functional theory (DFT) or molecular dynamics simulations:

  • logP prediction : Use software like MarvinSketch or ALOGPS to estimate hydrophobicity (predicted logP ~2.8 for this compound) .
  • pKa calculation : Apply COSMO-RS models to predict basicity of the ethanolamine moiety (estimated pKa ~9.5).
  • Validation : Cross-check with experimental HPLC retention times under varying pH conditions .

Q. What strategies are effective for analyzing metabolic pathways or degradation products?

Methodological Answer: Use LC-MS/MS with the following workflow:

  • In vitro incubation : Simulate liver metabolism (e.g., rat hepatocytes) for 24 h.
  • Fragmentation patterns : Identify hydroxylation (+16 Da) or demethylation (–14 Da) products.
  • Isotopic labeling : Track 13C-labeled methyl groups to confirm regioselective modifications .

Q. How can researchers address inconsistencies in reported biological activity data for quinoline derivatives?

Methodological Answer: Design a standardized assay panel to reduce variability:

  • Control compounds : Include 4-hydroxy-2-methylquinoline (known acetylcholinesterase inhibitor) as a benchmark .
  • Dose-response curves : Test concentrations from 1 nM–100 µM in triplicate.
  • Target selectivity : Screen against off-target receptors (e.g., GPCRs, kinases) to rule out nonspecific binding .

Q. What experimental designs are suitable for probing intramolecular hydrogen bonding in this compound?

Methodological Answer: Combine spectroscopic and computational approaches:

  • IR spectroscopy : Detect O-H stretching vibrations (broad peak ~3200–3500 cm⁻¹) .
  • NMR NOE : Look for nuclear Overhauser effects between the ethanol -OH and adjacent methyl groups.
  • DFT analysis : Calculate bond lengths and angles to confirm H-bond stabilization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4,7-tetramethyl-
Reactant of Route 2
Reactant of Route 2
1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4,7-tetramethyl-

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